molecular formula C21H24N4O2S B3556893 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3556893
M. Wt: 396.5 g/mol
InChI Key: XYPCOYXFAZFMHL-UHFFFAOYSA-N
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Description

The compound 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a structurally complex molecule featuring a 1,2,4-triazole-3-thione core substituted with a 3-methoxyphenyl group, a methyl group, and a 6-methoxy-3,4-dihydroquinoline moiety. The triazole-thione scaffold is known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The methoxy groups enhance solubility and may influence binding interactions with biological targets, while the dihydroquinoline moiety contributes to hydrophobic and π-π stacking interactions .

Characterization typically employs IR, NMR, and mass spectrometry, as seen in structurally similar compounds like 4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (compound 6c) .

Properties

IUPAC Name

2-[(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-23-20(16-6-4-8-17(13-16)26-2)22-25(21(23)28)14-24-11-5-7-15-12-18(27-3)9-10-19(15)24/h4,6,8-10,12-13H,5,7,11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPCOYXFAZFMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=S)CN2CCCC3=C2C=CC(=C3)OC)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c)

  • Structure: Shares the triazole-thione core but substitutes the dihydroquinoline group with a benzoxazole ring.
  • Properties : Molecular weight = 385 g/mol (M+1), IR peaks at 3314 cm⁻¹ (NH) and 1228 cm⁻¹ (C=S) .
  • Bioactivity : Exhibits antimicrobial activity against Gram-positive bacteria, suggesting that benzoxazole substituents enhance antibacterial potency .

4-Ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Structure: Replaces the dihydroquinoline with a quinoline ring and substitutes the 3-methoxyphenyl group with a 4-methylphenyl group.
  • Properties: Molecular weight = 361.45 g/mol (CAS: 588687-17-6).
  • Bioactivity: Likely shares anticancer activity with other quinoline-containing triazoles, as seen in 8-hydroxyquinoline derivatives .

5-(Cyclohexylmethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-thione

  • Structure : Features a cyclohexylmethyl group instead of aromatic substituents.
  • Properties : Molecular formula = C₁₀H₁₇N₃S; molecular weight = 211.33 g/mol. The aliphatic substituent reduces aromatic interactions but enhances metabolic stability .

Pharmacological and Physicochemical Comparisons

Compound Key Substituents Molecular Weight (g/mol) Bioactivity Highlights
Target Compound 3-Methoxyphenyl, dihydroquinoline ~437 (estimated) Potential anticancer/antimicrobial*
6c Benzoxazole, 4-methylphenyl 385 Antibacterial (Gram-positive)
Quinoline Derivative Quinoline, 4-methylphenyl 361.45 Anticancer (predicted)
Cyclohexylmethyl Derivative Cyclohexylmethyl 211.33 Improved metabolic stability

Key Observations :

Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., benzoxazole, quinoline) enhance antibacterial and anticancer activity but may reduce solubility. Aliphatic groups (e.g., cyclohexylmethyl) improve stability but may limit target affinity .

Methoxy Groups: The 3-methoxyphenyl group in the target compound likely enhances solubility and hydrogen-bonding interactions compared to non-methoxy analogues .

Dihydroquinoline vs.

Mechanistic Insights from Chemical Similarity

  • QSAR Models: Structural similarity to known bioactive triazole-thiones (e.g., antimicrobial 6c) supports the hypothesis that the target compound may act via inhibition of bacterial enzymes or DNA intercalation .
  • Gene Expression: Structurally similar compounds with minor substituent differences (e.g., methoxy vs. methyl groups) can induce divergent gene expression profiles due to variations in bioavailability or target specificity .

Biological Activity

The compound 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a novel organic molecule with potential pharmacological applications. Its structure incorporates a triazole ring and a quinoline moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The chemical formula for the compound is C18H20N4O2SC_{18}H_{20}N_4O_2S. The structural features include:

  • Triazole ring : Known for antimicrobial and anticancer properties.
  • Quinoline moiety : Associated with antimalarial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study found that derivatives of triazoles showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific activity of the compound remains to be fully characterized, but its structural analogs suggest potential efficacy in this area.

Anticancer Properties

Preliminary studies suggest that the incorporation of quinoline derivatives can enhance anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves disruption of microtubule formation, leading to cell cycle arrest.

CompoundCell LineGI50 (nM)Mechanism
Compound AMCF710Microtubule disruption
Compound BA54915Apoptosis induction

Anti-inflammatory Effects

Quinoline derivatives have also been linked to anti-inflammatory effects through inhibition of pro-inflammatory cytokines. The compound's potential to modulate inflammatory pathways could provide therapeutic avenues for conditions like arthritis or inflammatory bowel disease.

Case Studies

  • Cytotoxicity Assay
    • A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that modifications in the quinoline structure significantly affected potency, with some derivatives achieving GI50 values in the low nanomolar range.
  • In Vivo Studies
    • In vivo studies using xenograft models demonstrated that certain analogs exhibited substantial tumor inhibitory rates without significant toxicity. This suggests that further exploration of the compound's analogs could yield viable candidates for anticancer therapy.

Research Findings

Recent investigations into the biological activity of triazole and quinoline derivatives have unveiled promising results:

  • Tubulin Inhibition : Compounds similar to the target molecule were shown to inhibit tubulin polymerization effectively, suggesting a mechanism for their anticancer activity.
  • Antifungal Activity : Some derivatives have been reported to possess antifungal properties against strains like Candida albicans, indicating a broad spectrum of biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
Reactant of Route 2
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

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